2-((6-(4-Chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide
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Overview
Description
2-((6-(4-Chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a pyridine ring substituted with chlorophenyl, cyano, and phenyl groups, as well as a nitrophenyl acetamide moiety. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-Chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions The initial step often includes the formation of the pyridine ring through a cyclization reactionThe final step includes the thiolation of the pyridine ring and the coupling with 4-nitrophenyl acetamide under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((6-(4-Chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((6-(4-Chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Mechanism of Action
The mechanism of action of 2-((6-(4-Chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. The presence of the cyano and nitro groups can influence electron distribution, affecting the compound’s reactivity and interaction with biological molecules. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl 4-Chloro-2-Nitrophenyl Ether: Shares structural similarities but differs in functional groups and overall reactivity.
2-Chloro-4-nitrophenyl isothiocyanate: Similar in containing chlorophenyl and nitrophenyl groups but has different chemical properties and applications.
Uniqueness
2-((6-(4-Chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C26H17ClN4O3S |
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Molecular Weight |
501.0 g/mol |
IUPAC Name |
2-[6-(4-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C26H17ClN4O3S/c27-19-8-6-18(7-9-19)24-14-22(17-4-2-1-3-5-17)23(15-28)26(30-24)35-16-25(32)29-20-10-12-21(13-11-20)31(33)34/h1-14H,16H2,(H,29,32) |
InChI Key |
PZXXAYDPOBLCMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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